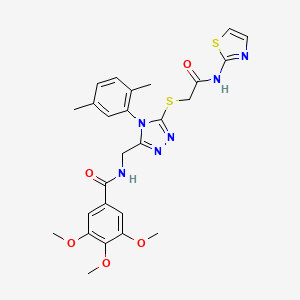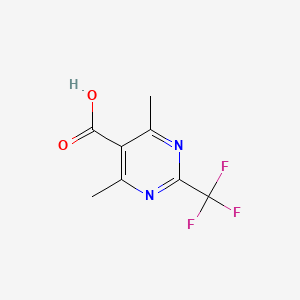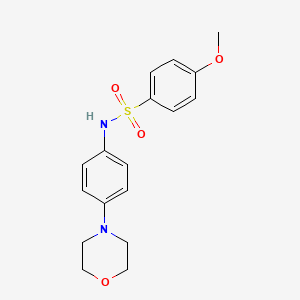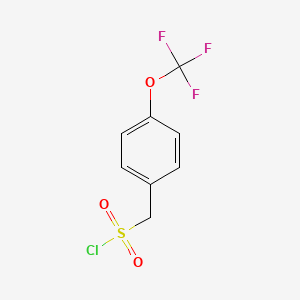
3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound. Pyrazoles, like many other five-membered heterocyclic compounds, have been applied very often in pharmacology and medicine because of their various activities, such as anti-bacterial, antiviral, anticarcinogenic, antioxidant, and selective enzyme inhibitory activities . They play very important roles in the agrochemical area and many of them have been widely used due to their insecticidal, fungicidal, and herbicidal activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .Molecular Structure Analysis
Molecular structure analysis of 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride can be performed using a structural formula editor and a 3D model viewer . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .Applications De Recherche Scientifique
Synthesis Applications
- Regioselective Synthesis : A study by Leng and Qin (2018) details the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in the synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
- Pyrazole-4-Sulfonyl Chlorides Synthesis : Sokolyuk et al. (2015) presented a method for synthesizing diverse pyrazole-containing sulfonyl chlorides, highlighting its efficacy for multi-gram synthesis and applicability in creating novel compounds (Sokolyuk et al., 2015).
Medicinal Chemistry
- Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Antimicrobial Applications
- Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicates potential applications of these compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Stability and Reactivity
- Stability and Reactivity Analysis : The study of pyrazole chemistry by Heinisch, Holzer, and Pock (1990) provides insights into the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which is useful for understanding the chemical stability and reactivity of similar compounds (Heinisch, Holzer, & Pock, 1990).
Novel Compound Synthesis
- Novel Compound Synthesis : Research by Niu Wen-bo (2011) on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticides, showcases the application in synthesizing novel compounds (Niu Wen-bo, 2011).
Propriétés
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCOWRWEBOBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)


![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)